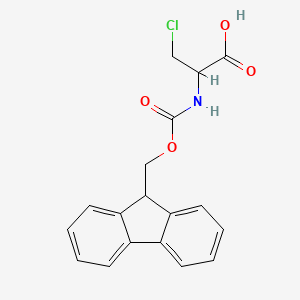

N-Fmoc-3-chloro-D-alanine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICWPULFDZCIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Significance Within D Amino Acid Chemistry

The "D" in N-Fmoc-3-chloro-D-alanine signifies its stereochemistry, distinguishing it from its L-enantiomer, the form more commonly found in nature. While proteins are almost exclusively composed of L-amino acids, D-amino acids play crucial roles in various biological processes and are key components in the development of new therapeutic agents and research tools.

The incorporation of D-amino acids like 3-chloro-D-alanine into peptides can confer resistance to enzymatic degradation, enhancing their stability and bioavailability. sigmaaldrich.com This is a critical attribute for peptide-based drugs, which are often susceptible to rapid breakdown in the body. Furthermore, the specific spatial arrangement of the D-isomer can induce unique conformational constraints on peptide backbones, leading to the formation of specific secondary structures such as β-turns. bham.ac.uk This ability to control peptide shape is fundamental in designing molecules that can bind to specific biological targets with high affinity and selectivity.

The presence of the chlorine atom at the 3-position further adds to its stereochemical and functional uniqueness, providing a site for further chemical modification.

Strategic Role of Fmoc Protection in Peptide Synthesis Methodologies

The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a crucial feature of N-Fmoc-3-chloro-D-alanine, serving as a temporary protecting group for the amino terminus. genscript.com This protection is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptide chains. genscript.comthermofisher.com

The Fmoc group is favored in many applications due to its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). genscript.comwikipedia.orgamericanpeptidesociety.org This gentle deprotection process is advantageous because it does not disturb acid-labile side-chain protecting groups or the linkage of the peptide to the solid support resin, a key principle of orthogonal protection strategy in SPPS. thermofisher.comnih.gov

The advantages of the Fmoc strategy include:

Mild Deprotection Conditions: Preserves the integrity of sensitive amino acid residues and complex peptide structures. americanpeptidesociety.orgnih.gov

Compatibility: Works well with a wide range of other protecting groups and synthesis reagents. wikipedia.org

Monitoring: The byproduct of Fmoc deprotection, dibenzofulvene, can be quantified by UV spectroscopy, allowing for real-time monitoring of the reaction progress. wikipedia.org

These features have made Fmoc-based chemistry a widely adopted and efficient method for both academic research and the industrial production of peptides. genscript.comamericanpeptidesociety.org

N Fmoc 3 Chloro D Alanine As a Versatile Chemical Building Block

Enantioselective Synthesis of the D-Chloroalanine Moiety

The synthesis of the core D-chloroalanine structure with high enantiomeric purity is the foundational step. This is primarily achieved through two strategic routes: the resolution of a racemic mixture or direct asymmetric synthesis, and the stereospecific conversion from readily available chiral precursors.

Chiral Resolution and Asymmetric Synthesis Approaches

Chiral resolution is a classical technique used to separate a racemic mixture of 3-chloroalanine (B1143638) into its constituent enantiomers. wikipedia.org This method often involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.orgpharmtech.com The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. pharmtech.com After separation, the resolving agent is removed to yield the desired D-enantiomer. While effective, a significant drawback of this approach is the theoretical maximum yield of 50% for the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled. wikipedia.orgpharmtech.com Another resolution technique involves enzymes; for instance, a whole-cell biocatalyst expressing L-amino acid deaminase can be used for the chiral resolution of D,L-alanine, converting the L-alanine to pyruvate (B1213749) while leaving the D-alanine. nih.gov A similar enzymatic strategy has been used in the synthesis of D-cysteine from racemic 3-chloroalanine, where the L-enantiomer's degradation is suppressed. tandfonline.com

Asymmetric synthesis offers a more direct and often more efficient route to D-chloroalanine, bypassing the need to separate a racemic mixture. These methods construct the chiral center with the desired stereochemistry from prochiral starting materials. One such approach involves the asymmetric reduction of a suitable precursor. sci-hub.se For example, an enaminoester can undergo asymmetric reduction to yield the protected amino ester with a high enantiomeric excess (e.e.). sci-hub.se Another powerful strategy is the use of chiral catalysts, such as chiral squaramides, to catalyze the enantioselective allylation of α-chloro glycinates. nih.gov Furthermore, stereospecifically β-labelled β-chloro-D-alanine has been successfully synthesized via the ring-opening of protected 2-carboxyaziridines, which are themselves prepared through a chemicoenzymic process. rsc.org

| Approach | Description | Key Advantages | Key Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Chiral Resolution (Diastereomeric Salt Formation) | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Well-established and widely applicable method. | Theoretical max yield of 50%; can be laborious and difficult to predict solubility. | wikipedia.orgpharmtech.com |

| Chiral Resolution (Enzymatic) | Use of stereoselective enzymes to selectively transform one enantiomer in a racemic mixture, allowing for the separation of the other. | High selectivity and mild reaction conditions. | Requires specific enzymes and optimization of biocatalytic conditions. | nih.govtandfonline.com |

| Asymmetric Synthesis (Catalytic) | Direct synthesis of the D-enantiomer using a chiral catalyst to control the stereochemical outcome of the reaction. | High potential for enantiomeric excess; avoids wasting 50% of the material. | Requires development and screening of suitable catalysts. | nih.gov |

| Asymmetric Synthesis (From Chiral Auxiliaries) | Conversion of stereospecifically prepared intermediates, such as chiral aziridines, into the target molecule. | High stereochemical control. | Can involve multi-step syntheses. | rsc.org |

Conversion from Related Chiral Precursors (e.g., D-Serine Derivatives, D-Aspartic Acid)

A highly effective strategy for synthesizing D-chloroalanine involves the chemical modification of other readily available, enantiomerically pure D-amino acids. D-serine is a common and logical precursor due to its structural similarity to D-chloroalanine, differing only in the substitution at the β-carbon (hydroxyl vs. chlorine).

The conversion of D-serine to D-chloroalanine is typically achieved by replacing the hydroxyl group with a chlorine atom. wikipedia.org This transformation can be accomplished using various chlorinating agents. sci-hub.se A patented method describes reacting D-serine with paraformaldehyde to form a D-serine-N-carboxy anhydride (B1165640) intermediate. google.com This intermediate is then treated with a chlorinating reagent, such as thionyl chloride, to produce R-3-chloroalanine methyl ester hydrochloride in high yield and purity. google.com Other reagents like phosphorus pentachloride (PCl5) or triphenylphosphine (B44618) in carbon tetrachloride (Ph3P/CCl4) can also be employed for this conversion. sci-hub.se

L-Aspartic acid has been used as a precursor for L-β-chloroalanine derivatives, and a similar pathway can be envisioned starting from D-aspartic acid for the D-enantiomer. kyoto-u.ac.jp This synthetic route involves a Curtius rearrangement of a protected aspartic acid derivative. The process typically starts with the conversion of the side-chain carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate. Trapping the isocyanate with an alcohol yields a carbamate, and subsequent diazotization and substitution reactions can introduce the chlorine atom to afford the desired chloroalanine derivative. kyoto-u.ac.jp

Efficient Nα-Fmoc Protection Strategies

Once the D-chloroalanine moiety is obtained, the subsequent crucial step is the protection of the α-amino group with the Fmoc group. This is most commonly achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl). The efficiency of this derivatization is paramount for achieving high yields and purity of the final product.

Optimization of Fmoc-Cl and Fmoc-OSu Mediated Derivatization

The derivatization of amino acids with Fmoc-Cl is a well-established method that requires careful optimization of reaction conditions to maximize yield and minimize side reactions. The reaction is typically performed in an alkaline aqueous-organic solvent mixture. oup.comikm.org.my Key parameters that influence the reaction's efficiency include:

pH and Buffer: An alkaline pH (typically 9-10) is necessary to ensure the amino group is deprotonated and sufficiently nucleophilic. oup.comikm.org.myconicet.gov.ar Borate (B1201080) buffer is commonly used to maintain this pH, with concentrations around 0.2-0.4 M often yielding optimal results. oup.comconicet.gov.ar Excessively high pH can lead to the rapid hydrolysis of the Fmoc-Cl reagent. conicet.gov.ar

Reagent Concentration: An excess of Fmoc-Cl is generally used to drive the reaction to completion. However, a very large excess should be avoided as it can lead to side products and complicate purification. The optimal molar ratio of Fmoc-Cl to the amino acid must be determined empirically. researchgate.net

Reaction Time and Temperature: The reaction is typically fast, often completing within minutes at room temperature. oup.com Some procedures may require longer times (e.g., 40-60 minutes) to reach maximum yield. ikm.org.my Following the reaction, acidification is often necessary to stabilize the Fmoc-derivative, which can be unstable under basic conditions. ikm.org.my

Fmoc-OSu is another widely used reagent for Fmoc protection. It is often considered more stable than Fmoc-Cl, potentially leading to cleaner reactions. researchgate.net Optimization of derivatization with Fmoc-OSu also involves controlling parameters like pH, temperature, and reaction time. copernicus.orgcopernicus.org Studies comparing the two reagents have shown that Fmoc-OSu can lead to derivatives with significantly higher fluorescent intensity, which is advantageous for analytical applications. researchgate.net The reaction with Fmoc-OSu can be effectively carried out at 40°C for one hour. researchgate.net

| Parameter | Fmoc-Cl Optimization Details | Fmoc-OSu Optimization Details | Relevant Citations |

|---|---|---|---|

| pH / Catalyst | Optimal pH is typically between 9 and 10, often maintained with a borate buffer. | Also requires basic conditions, often using a borate buffer as a catalyst. | oup.comikm.org.myconicet.gov.arcopernicus.org |

| Solvent | Commonly a mixture of an organic solvent (e.g., acetonitrile (B52724), dioxane) and aqueous buffer. | Acetonitrile-water mixtures are frequently used. | oup.comikm.org.mycopernicus.org |

| Temperature | Usually performed at room temperature. | Can be performed at room temperature or slightly elevated temperatures (e.g., 40°C) to increase reaction rate. | oup.comresearchgate.net |

| Reaction Time | Relatively fast, from a few minutes to an hour. Reaction must be quenched (e.g., by acidification) to prevent degradation of the product. | Typically around 1 hour. | oup.comikm.org.myresearchgate.net |

| Reagent Ratio | An optimized molar excess of Fmoc-Cl is required to maximize derivatization. | An excess of Fmoc-OSu is used to drive the reaction. | researchgate.netcopernicus.org |

Yield and Purity Considerations in Fmoc-D-Chloroalanine Preparation

Achieving high yield and purity is critical for the utility of this compound in further synthetic applications, such as peptide synthesis. Impurities in the starting building block can lead to the formation of deletion sequences or other side products during synthesis. sigmaaldrich.com

Common impurities in Fmoc-amino acids often arise from the synthesis and purification process itself. These can include:

Di- and Tripeptides: Formed by the reaction of the Fmoc-amino acid active ester with unreacted amino acid. sigmaaldrich.com

Free Amino Acid: Incomplete reaction or degradation of the Fmoc group can leave residual free D-chloroalanine. sigmaaldrich.com

Enantiomeric Impurity: The presence of the corresponding L-enantiomer, N-Fmoc-3-chloro-L-alanine, which compromises the stereochemical integrity of the final product. High-purity Fmoc-amino acids should have an enantiomeric purity of ≥ 99.8%. sigmaaldrich.com

Elimination Product: The β-chloro group is labile and can undergo elimination under basic conditions to form N-Fmoc-dehydroalanine. iris-biotech.de

To maximize yield and purity, several factors must be carefully controlled. The reaction conditions for the Fmoc protection must be optimized as described previously. After the reaction, a robust purification protocol, often involving crystallization or chromatography, is necessary to remove unreacted starting materials, reagent byproducts, and any side products formed. For instance, in the synthesis of a related compound, Fmoc-D-Arg(Pbf)-OH, a process involving extraction and crystallization yielded a product with 99.5% purity. chemicalbook.com The stability of the this compound must also be considered, as the chlorine atom is reactive and susceptible to both nucleophilic substitution and elimination. iris-biotech.de Therefore, purification and storage conditions should be chosen to minimize the degradation of the compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This involves minimizing waste, using less hazardous solvents, and improving energy efficiency. acs.orgcolab.ws

A major focus of green chemistry in Fmoc-based synthesis is the replacement of traditional, hazardous solvents. N,N-dimethylformamide (DMF), a common solvent in peptide chemistry, is facing increasing regulatory scrutiny. acs.org Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone, which can be used in both the coupling and Fmoc-removal steps. acs.org For the synthesis of this compound, performing the Fmoc-protection step in one of these greener solvents would significantly improve the environmental profile of the process.

Another green strategy is to reduce the total number of steps and the volume of solvent used for washings. Combining the coupling and deprotection steps in a "one-pot" process is an innovative approach. For example, in solid-phase peptide synthesis (SPPS), it has been demonstrated that the Fmoc-removal agent (piperidine) can be added directly to the coupling cocktail once the coupling is complete, eliminating the need for intermediate washing steps and thus drastically reducing solvent consumption. peptide.com

Furthermore, developing atom-economical synthetic routes is a core principle of green chemistry. Asymmetric synthesis methods are inherently greener than chiral resolution as they avoid discarding half of the starting material. wikipedia.org The development of catalytic asymmetric syntheses, especially those that operate under mild conditions with low catalyst loading, represents a significant step towards a more sustainable production of chiral compounds like D-chloroalanine. rsc.org The use of biocatalysis, such as enzymatic resolutions or conversions, also aligns with green chemistry principles by utilizing renewable catalysts that operate in aqueous media under mild conditions. nih.govtandfonline.com

Integration into Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is within the framework of Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for the chemical synthesis of peptides. nih.gov Its design is fundamentally compatible with the most common SPPS strategy.

Fmoc-Strategy Compatibility for Peptide Elongation

This compound is tailored for use in the Fmoc/tBu (tert-butyl) orthogonal protection strategy, which is a cornerstone of modern SPPS. nih.govpeptide.com In this approach, the temporary Nα-amino protecting group (Fmoc) and the permanent side-chain protecting groups are removed under distinct, non-interfering conditions. peptide.com

The synthesis cycle proceeds as follows:

Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com

Coupling: The newly liberated N-terminal amine is then coupled to the carboxylic acid of the incoming this compound. This reaction is mediated by a coupling reagent, such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to form a new peptide bond. nih.gov

Washing: Excess reagents and byproducts are washed away, and the cycle is repeated for the next amino acid in the sequence.

The chloro-functionalized side chain of this compound does not require a protecting group, as it is stable to the basic conditions used for Fmoc removal and the acidic conditions typically used for final cleavage from the resin. This compatibility allows for its direct incorporation at any desired position within a peptide sequence using standard automated or manual SPPS protocols. nih.govchemimpex.com

Table 1: Orthogonal Protection in Fmoc-SPPS

| Protecting Group | Function | Cleavage Condition | Stability |

|---|---|---|---|

| Fmoc | Temporary Nα-amino protection | 20% Piperidine in DMF (Base) | Labile |

| tBu, Trt, Pbf | Permanent side-chain protection | Trifluoroacetic Acid (TFA) (Acid) | Stable |

| Cl (on Ala) | Side-chain functionality | (Not a protecting group) | Stable |

Challenges and Mitigation Strategies for Chlorine Labile Functionality in Peptidic Contexts

The principal challenge associated with using this compound is the inherent lability of the β-chlorine atom. iris-biotech.de This chlorine is a good leaving group, making the side chain susceptible to unintended nucleophilic substitution or elimination reactions during the synthesis, particularly during prolonged exposure to basic conditions or certain nucleophiles present in the synthesis cocktail. iris-biotech.deresearchgate.net

Challenges:

Elimination: The most common side reaction is β-elimination to form a dehydroalanine (Dha) residue, especially when strong or non-hindered bases are used for Fmoc deprotection. iris-biotech.de

Substitution: Unwanted nucleophilic attack from other side chains (e.g., Cys, Lys) or additives can occur, leading to undesired byproducts.

Racemization: Harsh basic conditions can sometimes promote racemization, although this is less of a concern for residues internal to the peptide chain compared to the C-terminal residue. nih.gov

Mitigation Strategies: To preserve the chloro-alanine residue intact within the final peptide, several strategies can be employed:

Optimized Deprotection: Using a weaker or more sterically hindered base for Fmoc removal, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in carefully controlled concentrations, can minimize elimination. peptide.comnih.gov

Reduced Exposure Time: Minimizing the duration of the base treatment steps during Fmoc deprotection can help reduce the incidence of side reactions.

Careful Sequence Planning: Positioning highly nucleophilic residues away from the chloro-alanine in the sequence can prevent unintended intramolecular reactions.

Mild Coupling Conditions: Employing highly efficient, low-racemization coupling reagents and avoiding excessive coupling times ensures the integrity of the residue during peptide bond formation.

Post-Synthetic Modifications and Chemical Transformations

The true strategic value of incorporating this compound lies in the post-synthetic utility of its reactive side chain. Once the peptide chain is assembled, the chloro-alanine residue serves as an electrophilic handle for a variety of chemical transformations. iris-biotech.de

Dehydroalanine Formation via Controlled Elimination Reactions

The chloro-alanine side chain is an excellent precursor for the site-specific introduction of dehydroalanine (Dha), an unsaturated amino acid found in several natural products, including lantibiotics. iris-biotech.delsu.edu Dha residues are valuable as they can act as Michael acceptors for subsequent conjugations. researchgate.net The transformation is achieved through a controlled base-induced β-elimination reaction after the peptide has been synthesized.

The on-resin conversion is typically performed by treating the peptide with a non-nucleophilic base, which abstracts the α-proton, leading to the elimination of HCl and the formation of the double bond. iris-biotech.de

Table 2: Controlled Dehydroalanine Formation

| Precursor Residue | Reagent/Condition | Product Residue | Transformation |

|---|---|---|---|

| 3-Chloro-D-alanine | Non-nucleophilic base (e.g., DBU) | Dehydroalanine (Dha) | β-elimination |

Nucleophilic Substitution Reactions for Side-Chain Diversification

The electrophilic nature of the β-carbon of the chloro-alanine side chain allows for its reaction with a wide range of nucleophiles. bapeks.com This SN2 reaction provides a powerful method for diversifying the peptide side chain at a specific position, introducing functionalities not accessible through standard proteinogenic amino acids. This strategy is used to create novel peptide analogs with altered structures and biological activities.

Common nucleophiles include:

Thiols: The thiol group of a cysteine residue can displace the chloride to form a thioether bond.

Selenols: The selenol group of selenocysteine (B57510) reacts readily to form a selenoether. uq.edu.au

Amines: Primary and secondary amines can be used to introduce new amino functionalities.

Azides: Sodium azide can be used to introduce an azido (B1232118) group, which can then be used in click chemistry reactions.

Table 3: Examples of Nucleophilic Side-Chain Substitution | Nucleophile | Resulting Side-Chain Structure | Application | | :--- | :--- | :--- | :--- | | Cysteine Thiol | Thioether (Lanthionine) | Peptide cyclization, disulfide mimic | | Selenocysteine Selenol | Selenoether (Selenolanthionine) | Peptide cyclization, enhanced reactivity | | Primary Amine (R-NH₂) | Secondary Amine | Introduction of new functional groups | | Azide (N₃⁻) | Azido-alanine | Bioorthogonal chemistry handle |

Facilitation of Intramolecular Cyclization and Peptide Constrains (e.g., Lanthionine (B1674491) and Selenolanthionine Bridges)

One of the most significant applications of this compound is in the synthesis of constrained or cyclic peptides. bapeks.comuq.edu.au Intramolecular nucleophilic substitution between the chloro-alanine side chain and a nucleophilic residue elsewhere in the peptide chain results in the formation of a covalent bridge, effectively cyclizing a portion of the peptide.

This approach is particularly powerful for creating lanthionine and selenolanthionine bridges, which are thioether and selenoether crosslinks, respectively. iris-biotech.deacs.org These bridges are more stable to reducing environments than traditional disulfide bonds. The synthesis involves incorporating this compound at one position and a nucleophilic amino acid, such as Fmoc-Cys(Trt)-OH or Fmoc-Sec(Trt)-OH, at another. After peptide elongation, the side-chain protecting groups are removed, and an on-resin cyclization is induced by adding a base. This promotes the nucleophilic attack of the cysteine thiol or selenocysteine selenol on the chloro-alanine side chain to form the macrocycle. uq.edu.au Research has shown that using selenocysteine can be advantageous as its higher nucleophilicity and reactivity can facilitate more efficient cyclization compared to cysteine. uq.edu.au

Table 4: Intramolecular Bridge Formation

| Electrophilic Residue | Nucleophilic Residue | Resulting Bridge | Application |

|---|---|---|---|

| 3-Chloro-D-alanine | Cysteine | Lanthionine (Thioether) | Peptide constraint, lantibiotic synthesis |

| 3-Chloro-D-alanine | Selenocysteine | Selenolanthionine (Selenoether) | Peptide constraint, enhanced stability/reactivity |

Design of Structurally Constrained Peptidic Scaffolds

The incorporation of non-native amino acids into peptide sequences is a powerful strategy in medicinal chemistry and chemical biology. These modifications are employed to create peptidomimetics with enhanced therapeutic properties, including improved stability, receptor affinity, and selectivity. sigmaaldrich.com this compound, a derivative of the natural amino acid alanine (B10760859), serves as a valuable building block for this purpose. Its unique structural features—the D-chiral center and the β-chloro substituent—impose significant constraints on the peptide backbone, influencing its three-dimensional structure and its susceptibility to enzymatic degradation.

Influence on Conformational Space and Peptide Secondary Structure

The predictable folding of a peptide into a defined three-dimensional structure is fundamental to its biological function. The incorporation of this compound provides a tool to deliberately manipulate the conformational landscape of a synthetic peptide. The presence of the D-amino acid restricts the allowable phi (φ) and psi (ψ) dihedral angles to regions of the Ramachandran plot that are less favorable for standard L-amino acids. This steric constraint can disrupt or destabilize canonical secondary structures like α-helices and β-sheets while promoting the formation of alternative structures, such as β-turns and γ-turns. researchgate.netpitt.edu

| Feature of 3-chloro-D-alanine | Influence on Peptide Secondary Structure | Consequence for Peptidic Scaffold |

| D-α-Carbon Configuration | Disrupts right-handed α-helical and parallel β-sheet structures. researchgate.netpitt.edu | Reduces conformational flexibility, predisposing the peptide to adopt specific turn or loop conformations. |

| Promotes the formation of β-turns and other non-canonical secondary structures. | Can mimic the geometry of key recognition motifs in natural protein-protein interactions. | |

| β-Chloro Substituent | Introduces steric hindrance and specific electronic interactions. | Further restricts local bond rotation, narrowing the accessible conformational space. |

| Can destabilize helices through electronic and steric effects. researchgate.net | Enhances the rigidity of the scaffold, which can lead to improved binding affinity and selectivity. |

This table summarizes the expected influence of incorporating 3-chloro-D-alanine into a peptide sequence based on established principles of D-amino acid and halogenated amino acid stereochemistry.

Impact on Proteolytic Stability of Modified Peptides

A primary obstacle for the therapeutic use of native peptides is their rapid degradation by proteases in the body. nih.govkirj.ee These enzymes exhibit high specificity for substrates composed of L-amino acids. The introduction of a D-amino acid, such as 3-chloro-D-alanine, into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by most common proteases, including trypsin, chymotrypsin, and various exopeptidases. acs.orgnih.gov

This enhanced stability is a direct result of stereochemical incompatibility; the active site of a protease is exquisitely shaped to recognize and bind peptide segments with L-configuration residues. A D-residue at or near the cleavage site prevents proper docking of the substrate, thereby inhibiting catalysis. mdpi.com Numerous studies have demonstrated that replacing a single L-amino acid with its D-enantiomer can increase a peptide's half-life by orders of magnitude. mdpi.comnih.gov For example, research on oxytocin (B344502) analogs revealed that substituting L-amino acids with D-amino acids significantly improved biostability in colonic homogenates, with one modified peptide retaining over 85% of its structure after 1.5 hours compared to only 6% for the native version. mdpi.com This strategy is a cornerstone of designing long-lasting peptide-based drugs. acs.org The chloro-substituent may further enhance this stability through steric shielding of the peptide backbone.

| Peptide | Key Residue at Cleavage Site | Incubation Condition | Half-life (t½) | Reference Principle |

| Model Peptide A | L-Alanine | Human Serum | ~5 minutes | Susceptible to standard protease activity. acs.org |

| Model Peptide B | 3-chloro-D-alanine | Human Serum | > 24 hours | Resistant to protease activity due to D-stereochemistry. mdpi.com |

| Native Oxytocin | L-Leucine | Colonic Homogenate | < 30 minutes | Rapidly degraded by endogenous peptidases. mdpi.com |

| Modified Oxytocin | D-Leucine | Colonic Homogenate | > 1.5 hours | D-amino acid substitution confers significant proteolytic resistance. mdpi.com |

This table presents a comparative analysis of peptide stability, illustrating the dramatic increase in half-life achieved by substituting a standard L-amino acid with a D-amino acid like 3-chloro-D-alanine. The data are representative based on findings from cited literature.

Role in Medicinal Chemistry and Drug Discovery Paradigms

Development of Unnatural Amino Acid-Containing Therapeutics

The use of unnatural amino acids like N-Fmoc-3-chloro-D-alanine is a cornerstone of modern therapeutic design. By moving beyond the canonical 20 amino acids, researchers can create peptides and proteins with novel functions and improved pharmacological characteristics.

This compound is a crucial building block for creating potent enzyme inhibitors. The deprotected form of the amino acid, β-chloro-D-alanine, has been identified as an effective inhibitor of bacterial growth. nih.gov It functions by inactivating key bacterial enzymes, including alanine (B10760859) racemase and D-glutamate-D-alanine transaminase, which are essential for the synthesis of the bacterial cell wall. nih.gov Research has shown that β-chloro-D-alanine can inhibit these enzymes by 90-95%. nih.gov

By using this compound in solid-phase peptide synthesis, this inhibitory moiety can be strategically placed within a peptide sequence. This allows for the design of targeted therapeutics that deliver the active chloromethyl group to specific enzymes, potentially leading to highly selective inhibitors. The D-configuration of the amino acid is particularly important, as studies have shown that the inhibition of bacterial growth by β-chloro-D-alanine is effectively prevented by D-alanine or D-alanyl-D-alanine, but not by L-alanine, highlighting its stereospecific mechanism of action. nih.gov This makes it a valuable component in the development of novel antibacterial agents that target pathways absent in humans, thereby reducing off-target effects. nih.gov

Incorporating this compound into peptide structures is a key strategy for enhancing their therapeutic potential. The presence of the chlorine atom and the D-chiral center can significantly alter the resulting peptide's properties.

Key enhancements include:

Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which preferentially recognize L-amino acids. This can significantly increase the in vivo half-life of a peptide therapeutic.

Conformational Constraint: The chloro-substituent can introduce specific steric and electronic interactions that influence peptide folding, leading to more defined and stable three-dimensional structures. This conformational rigidity can enhance binding affinity and specificity for a biological target.

Reactive Handle: The chlorine atom is a labile and reactive group. iris-biotech.deiris-biotech.de It is susceptible to nucleophilic substitution or elimination, which can be exploited for further molecular engineering. iris-biotech.deiris-biotech.de For instance, it can be used to form covalent bonds with target proteins or to create cyclic peptides through intramolecular reactions with other side chains, such as cysteine residues. iris-biotech.de This allows for the creation of constrained peptide analogs with improved activity and stability.

These modifications are crucial in transforming native peptides into robust drug candidates with improved efficacy and pharmacokinetic profiles. chemimpex.com

Contribution to Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for discovering new drug leads. This compound plays a vital role in this field by enabling the creation of large and structurally diverse collections of molecules.

As a chiral building block, this compound allows for the introduction of stereochemical diversity into combinatorial libraries. nih.gov The use of the Fmoc protecting group makes it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its systematic incorporation into peptide chains. chemimpex.com This enables the creation of vast libraries where the position and stereochemistry of the chloro-alanine residue are varied, significantly expanding the chemical space available for screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-chloropropanoic acid |

| Molecular Formula | C₁₈H₁₆ClNO₄ |

| Molecular Weight | 345.78 g/mol iris-biotech.de |

| CAS Number | 1403834-71-8 iris-biotech.de |

| Appearance | White solid chemimpex.com |

| Purity | ≥ 98% iris-biotech.de |

The compound's unique structure facilitates the generation of novel peptide-based molecules and peptidomimetics, which are essential for identifying new ligands for various biological targets. nih.gov

Once combinatorial libraries incorporating this compound are synthesized, they are subjected to high-throughput screening to identify "hits"—compounds that exhibit a desired biological activity. Common screening approaches include:

One-Bead-One-Compound (OBOC) Libraries: In this method, each bead of a solid support carries a unique peptide sequence. nih.gov The library can be screened against a target protein, and beads that show binding can be isolated for structure determination.

Encoded Library Technology (ELT): Here, each unique molecule in the library is tagged with a DNA barcode that encodes its chemical structure. nih.govnih.gov The entire library is screened in solution against a target, and active compounds are identified by sequencing the attached DNA tags. nih.gov

Iterative Deconvolution: This method involves synthesizing and screening pools of compounds. nih.gov The activity of the pools guides the synthesis of subsequent, less complex pools, ultimately leading to the identification of the single active compound. nih.gov

These screening paradigms are essential for navigating the vast chemical space of combinatorial libraries and are critical for the discovery of novel therapeutic leads, such as inhibitors of specific protein-protein interactions. nih.gov

Probing Biological Systems and Interactions

Beyond its role in therapeutic development, this compound is a valuable tool for chemical biology and for probing the function of biological systems. chemimpex.com The incorporation of this unnatural amino acid into peptides allows researchers to study protein interactions and functions with high precision. chemimpex.com

The reactive chloro-group can be used as a handle for bioconjugation, enabling the attachment of fluorescent dyes, affinity tags, or other reporter molecules to a peptide. chemimpex.com These modified peptides can then be used to visualize biological processes, identify binding partners, or map active sites of enzymes. Furthermore, the chloro-alanine residue can act as an electrophilic trap to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a target protein's binding pocket, providing a powerful method for identifying and characterizing protein-ligand interactions.

Synthesis of Specific Molecular Probes (e.g., Fluorescent Derivatives)

The this compound scaffold is a valuable precursor for the synthesis of molecular probes, particularly fluorescent derivatives. The chlorine atom serves as a reactive handle that can be displaced by various nucleophiles, allowing for the attachment of fluorophores. This approach is instrumental in creating probes to study biological systems, such as tracking the localization and dynamics of peptides or proteins within cells.

The general strategy involves the nucleophilic substitution of the chloride by a fluorescent dye that contains a suitable nucleophilic group, such as an amine or a thiol. The Fmoc protecting group ensures that the amino terminus of the D-alanine remains unreactive during this process, allowing for selective modification at the β-carbon. Once the fluorophore is attached, the Fmoc group can be removed under mild basic conditions, enabling the incorporation of the fluorescently labeled D-alanine derivative into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

An example of such a synthesis could involve the reaction of this compound with an amino-functionalized fluorophore. This reaction would result in the formation of a new carbon-nitrogen bond, linking the D-alanine derivative to the fluorescent moiety. These fluorescently labeled amino acids can then be used to build peptides that act as probes for various biological targets.

Fluorescent D-amino acids (FDAAs) are powerful tools for probing bacterial cell wall synthesis and growth. While direct synthesis from this compound is not explicitly detailed in the provided search results, the principle of using a protected D-amino acid as a scaffold for fluorophore attachment is well-established nih.gov. For instance, the synthesis of widely used FDAAs like HADA (HCC-amino-D-alanine) and NADA (NBD-amino-D-alanine) starts from a protected 3-amino-D-alanine nih.gov. This compound represents a synthetically versatile precursor that could potentially be converted to such 3-amino-D-alanine derivatives for subsequent fluorescent labeling.

Table 1: Examples of Fluorescent D-Amino Acid Probes

| Probe Name | Fluorophore | Emission Wavelength (λem) | Reference |

| HADA | 7-hydroxycoumarin-3-carboxylic acid (HCC) | ~450 nm (blue) | nih.gov |

| NADA | 4-nitrobenzo-2-oxa-1,3-diazole (NBD) | ~550 nm (green) | nih.gov |

| FDL | Fluorescein | ~525 nm (green) | nih.gov |

| TDL | 5-carboxytetramethylrhodamine (TAMRA) | ~575 nm (red) | nih.gov |

Investigation of Enzyme Mechanism and Substrate Specificity (e.g., Peptide Epimerase)

The unique chemical nature of this compound also makes it a valuable tool for investigating enzyme mechanisms and substrate specificities, particularly for enzymes that process D-amino acids. The chloro-alanine moiety can act as a mechanism-based inhibitor or a probe for the active site of enzymes like alanine racemase.

β-chloro-D-alanine has been shown to be an effective inhibitor of bacterial growth by inactivating alanine racemase, an essential enzyme in bacterial cell wall biosynthesis nih.govnih.gov. The mechanism of inhibition involves the enzyme-catalyzed elimination of the halide, which leads to the formation of a reactive intermediate that can covalently modify the enzyme's active site researchgate.net. While these studies were conducted with the unprotected amino acid, the use of this compound allows for its incorporation into specific peptide sequences. This enables the study of enzymes that recognize and process peptides containing D-amino acids, such as peptide epimerases.

Peptide epimerases are enzymes that catalyze the inversion of stereochemistry of amino acid residues within a peptide chain. The presence of D-amino acids in ribosomally synthesized and post-translationally modified peptides (RiPPs) is a growing area of research nih.govrsc.org. A peptide containing 3-chloro-D-alanine, synthesized using this compound, could be used to probe the active site of a peptide epimerase. The enzyme might recognize the D-alanine residue and initiate its catalytic cycle. The presence of the chlorine atom could lead to several outcomes:

Mechanism-based inhibition: Similar to alanine racemase, the epimerase could catalyze the elimination of HCl, generating a reactive intermediate that covalently modifies and inactivates the enzyme.

Probing substrate specificity: The interaction of the chloro-alanine containing peptide with the enzyme can provide insights into the structural and electronic requirements of the active site. By observing whether the enzyme can bind and/or process the modified substrate, researchers can understand the tolerance of the enzyme for substitutions on the amino acid side chain nih.gov.

The Fmoc group is crucial in this context as it allows for the controlled synthesis of the desired peptide probe. After the peptide is synthesized, the Fmoc group is removed, and the peptide can be introduced to the enzyme of interest.

Recent discoveries have identified novel peptide epimerases, such as MslH, which are responsible for the C-terminal epimerization of ribosomal peptides nih.govrsc.org. The use of substrate analogs, which could be synthesized from precursors like this compound, is a key strategy to elucidate the catalytic mechanism and substrate scope of such enzymes.

Research on N Fmoc 3 Chloro D Alanine Derivatives and Analogs

Synthesis of Structurally Diverse Side-Chain Modifications

The synthesis of derivatives from N-Fmoc-3-chloro-D-alanine often targets the reactive chloro group for nucleophilic substitution or elimination, allowing for the introduction of a wide array of functional groups. This versatility makes it a valuable starting material for creating structurally diverse molecules.

Exploring Alternative Halogenated D-Alanine Derivatives

The field of peptide and amino acid research actively explores the synthesis of various halogenated alanine (B10760859) derivatives to modulate chemical and physical properties. While direct modification of this compound is one route, other synthetic strategies provide access to a broader range of halogenated alanines. Nature has evolved halogenase enzymes that can regioselectively halogenate precursors, and these enzymes are being explored for biocatalytic applications.

Synthetic approaches to halogenated amino acids are diverse. For instance, γ-halogenated β-hydroxy-α-amino acids can be synthesized enzymatically using threonine aldolases, which catalyze the reaction between glycine and halogenated aldehydes. This method has been used to produce derivatives that are important intermediates for various bioactive compounds. The demand for halogenated amino acids has spurred the development of numerous artificial strategies to incorporate not only chlorine but also bromine and fluorine into the amino acid scaffold.

| Derivative Type | Halogen | Synthetic Approach Mentioned | Key Features |

|---|---|---|---|

| γ-Halogenated β-hydroxy-α-amino acids | Fluorine, Chlorine, etc. | Enzymatic synthesis using threonine aldolases with halogenated aldehydes. | Serves as a precursor for bioactive compounds and metabolic tracers. |

| Brominated Amino Acids | Bromine | Often isolated from marine organisms; can be introduced as a post-translational modification. | Commonly found in naturally occurring bioactive peptides. |

| Fluorinated Alanine | Fluorine | Enzymatic synthesis using meso-diaminopimelate dehydrogenases or aldolases. | Biosynthesis is rare despite the abundance of fluorine. Can exhibit antibacterial properties. |

Introduction of Heterocyclic and Aromatic Moieties (e.g., Quinolyl, Anthryl, Naphthyl, Pyridyl)

The introduction of heterocyclic and aromatic groups onto the D-alanine scaffold is a key strategy for creating derivatives with novel properties, such as enhanced biological activity or utility as fluorescent probes. The synthesis of these derivatives often involves starting with a protected D-alanine backbone and introducing the desired moiety.

Commercially available N-Fmoc-D-alanine derivatives with such modifications demonstrate the successful application of these synthetic strategies. These compounds are valuable building blocks in solid-phase peptide synthesis (SPPS), where the aromatic or heterocyclic side chain can influence peptide stability, conformation, and binding affinities. nbinno.com

Specific examples of such derivatives include:

N-Fmoc-3-(3-pyridyl)-D-alanine and N-Fmoc-3-(4-pyridyl)-D-alanine : These compounds incorporate a pyridine ring and are used in the design of bioactive peptides and pharmaceuticals, with the pyridine moiety being particularly useful for targeting specific receptors. biosynth.comchemimpex.comsigmaaldrich.comchemimpex.com

N-Fmoc-3-(1-naphthyl)-D-alanine and N-Fmoc-3-(2-naphthyl)-D-alanine : The naphthyl side chain in these derivatives enhances the stability and biological activity of peptides. nbinno.comchemimpex.compeptide.combiosynth.com The naphthyl group can also impart fluorescent properties, making these derivatives useful in diagnostic tools. nbinno.com

N-Fmoc-3-(9-anthryl)-D-alanine : This derivative contains a bulky, fluorescent anthracene group. sigmaaldrich.comlookchem.com Its unique photophysical properties make it an excellent component for developing fluorescent probes used in biological imaging to track cellular processes. chemimpex.comchemimpex.com

These derivatives are typically utilized as protected building blocks in SPPS, allowing for precise incorporation into peptide sequences. chemimpex.comchemimpex.com

Stereochemical Influence on Derivative Activity

The stereochemistry of amino acid derivatives is a critical factor that dictates their biological activity and interactions. For analogs of this compound, controlling the configuration at the alpha-carbon and any newly created chiral centers is paramount for structure-activity relationship studies.

Enantiomeric Purity in Functional Studies

Ensuring the enantiomeric purity of D-alanine derivatives is crucial for functional studies, as different enantiomers can have vastly different or even opposing biological effects. The synthesis and evaluation of enantiomerically pure compounds provide clear insights into the stereospecific preferences of biological targets like enzymes or receptors.

Enzymatic synthesis is a powerful tool for producing amino acid derivatives with high enantiomeric purity. For example, the synthesis of fluorinated alanine enantiomers using certain dehydrogenases can achieve an enantiomeric excess of 100%, with no significant detection of the alternative enantiomer. The chiral purity of these products is often assessed after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which converts the enantiomers into diastereomers that can be separated and quantified using reversed-phase chromatography.

| Enzyme | Product | Conversion Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| VpALD (a type of dehydrogenase) | (R)-FAla | ~20 mM concentration | 100% |

| StDADPH (a type of dehydrogenase) | (S)-FAla | ~18 mM concentration | 100% |

Diastereoselective Synthesis of Complex Analogs

When synthesizing more complex analogs of this compound that contain multiple chiral centers, controlling the relative stereochemistry becomes essential. Diastereoselective synthesis methods are employed to selectively produce one diastereomer over others.

One established approach is the diastereoselective alkylation or protonation of chiral enolates. This method has been successfully used to synthesize enantiomerically pure non-proteinogenic alpha-amino acids, including halogenated phenylalanine derivatives like tribromophenylalanine and trichlorophenylalanine.

Enzymatic methods also offer high diastereoselectivity. For instance, the use of l-threonine aldolase from Pseudomonas putida to react aldehydes with glycine has shown strongly varying diastereoselectivity, reaching up to 93% de (diastereomeric excess). Similarly, d-threonine aldolase from Alcaligenes xylosoxidans can convert certain aldehydes with good selectivity, achieving up to 73% de. These enzymatic strategies are valuable for creating complex, halogenated amino acid analogs with well-defined stereochemistry.

Computational Approaches in Derivative Design and Prediction

Computational modeling has become an indispensable tool for the rational design and prediction of the properties of amino acid derivatives. These methods can guide the selection of modifications to achieve desired outcomes, such as increased protein stability or specific binding interactions, before undertaking extensive synthetic work.

Software packages for computational protein design, such as protCAD, allow researchers to model the effects of incorporating non-standard amino acids, like D-alanine derivatives, into peptides and proteins. These programs can perform energy calculations, model mutations, and simulate the conformational effects of altering backbone and side-chain dihedral angles.

Analytical Methodologies for Characterization and Purity Assessment in Research

Chiral Separation Techniques for Enantiopurity Determination

Enantiomeric purity is a critical quality attribute for chiral molecules. High-performance liquid chromatography (HPLC) and gas chromatography (GC), utilizing chiral stationary phases (CSPs), are the primary techniques employed for the quantitative determination of enantiomeric excess (e.e.).

Chiral HPLC is a powerful and widely used technique for separating enantiomers of N-protected amino acids, including Fmoc-derivatives. phenomenex.com The method's success relies on the selection of an appropriate chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the chiral resolution of N-Fmoc amino acids. phenomenex.comwindows.net These phases, often coated or immobilized on a silica (B1680970) support, can operate in various modes, including normal-phase, reversed-phase, and polar-organic modes, offering flexibility in method development. nih.gov For N-Fmoc amino acids, which are acidic, reversed-phase conditions using mobile phases containing acetonitrile (B52724) or methanol (B129727) with acidic additives like trifluoroacetic acid (TFA) or formic acid are particularly common and effective. phenomenex.com

Macrocyclic glycopeptide antibiotics, such as teicoplanin and ristocetin (B1679390) A, form another important class of CSPs. sigmaaldrich.com These are known for their multimodal capabilities and broad selectivity. sigmaaldrich.com For instance, CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) have demonstrated excellent performance in separating Fmoc-amino acids under both reversed-phase and polar organic conditions. sigmaaldrich.comsigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, electrostatic interactions, and steric hindrance, between the analyte and the chiral selector. mst.edu

While specific application data for N-Fmoc-3-chloro-D-alanine is not detailed in the literature, the established methods for the closely related N-Fmoc-alanine provide a strong basis for method development. The general elution order often sees the D-enantiomer eluting before the L-enantiomer on certain quinine-based CSPs. nih.gov

| Chiral Stationary Phase (CSP) | Mode | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| CHIROBIOTIC T | Reversed-Phase | 40% Methanol / 60% 0.1% TEAA, pH 4.1 | - | - |

| CHIROBIOTIC R | Polar Organic | 100% Methanol / 0.1% NH4TFA | - | - |

| Lux Cellulose-1 | Reversed-Phase | Acetonitrile / 0.1% Trifluoroacetic Acid | >1.2 | >1.5 |

| Quinine-based ZWIX(+)™ | Hydro-Organic | H₂O/Methanol (1/99 v/v) + 30 mM TEA + 60 mM FA | ~1.1 | - |

Data extrapolated from studies on N-Fmoc-alanine. phenomenex.comsigmaaldrich.comnih.gov

Gas chromatography is a highly sensitive and efficient technique for chiral analysis, but its application to amino acids like this compound requires a crucial sample preparation step: derivatization. Amino acids and their N-protected forms are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. sigmaaldrich.com

The standard procedure involves a two-step derivatization. First, the N-Fmoc protecting group must be cleaved. Following this, the free amino acid is derivatized to increase its volatility. This typically involves esterification of the carboxylic acid group (e.g., to form methyl, propyl, or isobutyl esters) and acylation of the amino group (e.g., using trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride). nih.govumich.edu This process converts the analyte into a volatile, thermally stable derivative suitable for GC separation. sigmaaldrich.com

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. nih.gov Common CSPs for amino acid analysis include cyclodextrin (B1172386) derivatives and phases based on chiral amino acid derivatives, such as Chirasil-Val. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the derivatized analyte enantiomers and the chiral stationary phase. umich.edu Detection is typically performed using a Flame Ionization Detector (FID) or, for higher sensitivity and structural confirmation, a Mass Spectrometer (MS). nih.govcat-online.com

While this method is powerful, care must be taken during the derivatization steps to avoid racemization, which would lead to inaccurate enantiomeric purity results. cat-online.com

Spectroscopic Characterization in Synthetic Research (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

In the ¹H NMR spectrum, characteristic signals for the Fmoc group would appear in the aromatic region (~7.3-7.8 ppm). chemicalbook.com The methine and methylene (B1212753) protons of the fluorenyl group would be observed around 4.2-4.4 ppm. chemicalbook.com The alanine (B10760859) backbone protons would also be present: the α-proton (CH adjacent to the nitrogen) and the β-protons (CH₂Cl). The presence of the electron-withdrawing chlorine atom on the β-carbon would be expected to shift the signals of the adjacent protons downfield compared to unsubstituted Fmoc-D-alanine.

The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons of the Fmoc protecting group and the carboxylic acid, numerous signals for the aromatic carbons of the fluorene (B118485) moiety, and signals for the α- and β-carbons of the alanine backbone.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching (from the urethane (B1682113) linkage) around 3300 cm⁻¹.

O-H stretching (from the carboxylic acid) as a broad band from 2500-3300 cm⁻¹.

Aromatic C-H stretching just above 3000 cm⁻¹.

Two distinct carbonyl (C=O) stretching bands: one for the urethane (~1720 cm⁻¹) and one for the carboxylic acid (~1700 cm⁻¹). researchgate.net

N-H bending and C-N stretching around 1530 cm⁻¹.

A C-Cl stretching band, typically observed in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight of the compound. For this compound (C₁₈H₁₆ClNO₄), the expected monoisotopic mass is approximately 345.08 Da. iris-biotech.de High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The mass spectrum would also display a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1). Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the fluorenylmethoxy group.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. purechemistry.orgnih.gov While other techniques can determine enantiomeric purity, X-ray diffraction analysis of a suitable single crystal provides a three-dimensional model of the molecule, confirming the spatial arrangement of atoms and thus verifying the D-configuration at the chiral α-carbon. researchgate.net

The determination of the absolute configuration is often achieved through the measurement of anomalous dispersion effects. researchgate.net When heavy atoms (like chlorine) are present in the structure, their interaction with X-rays of a specific wavelength produces small but measurable differences in the diffraction pattern (anomalous scattering). Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure. researchgate.net A Flack parameter value close to zero for the correct stereoisomer confirms the assignment. researchgate.net

In addition to confirming the absolute configuration, the crystal structure provides valuable information on the molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which dictate the crystal packing.

Future Research Directions and Emerging Applications

Integration with Chemoenzymatic Synthesis for Enhanced Stereocontrol

Chemoenzymatic peptide synthesis, which combines the flexibility of chemical methods with the high selectivity of enzymatic processes, presents a promising frontier for the use of N-Fmoc-3-chloro-D-alanine. nih.govresearchgate.net Enzymes, particularly hydrolases, can catalyze the formation of peptide bonds with exceptional stereoselectivity under mild, aqueous conditions, which contrasts with conventional chemical synthesis that often requires harsh conditions and complex protection-deprotection steps. nih.gov

Future research is directed towards using enzymes for the stereoselective incorporation of D-amino acids into peptide chains. While chemical synthesis can readily prepare the this compound building block, enzymes could be employed to resolve racemic mixtures of 3-chloro-alanine or to selectively ligate the D-enantiomer into a growing peptide, thereby ensuring high stereochemical purity in the final product. nih.gov For instance, certain peptidases or engineered ligases could be developed to specifically recognize the D-configuration, minimizing the risk of epimerization that can occur during chemical activation. nih.gov The inactivation of alanine (B10760859) racemase by related compounds like β-chloro-L-alanine highlights the potential for specific enzyme-substrate interactions that could be harnessed for synthetic purposes. nih.gov

Table 1: Potential Enzymatic Approaches for Stereocontrol of 3-Chloro-Alanine

| Enzyme Class | Potential Application | Rationale for Enhanced Stereocontrol |

|---|---|---|

| Hydrolases (e.g., Proteases) | Kinetically controlled peptide bond formation. researchgate.net | High stereoselectivity for the amine nucleophile (the growing peptide chain) and the acyl-donor (this compound ester). |

| Transaminases | Asymmetric synthesis of 3-chloro-D-alanine from a keto-acid precursor. | Highly stereoselective synthesis of the D-amino acid, providing an enantiopure starting material. nih.gov |

| Amino Acid Oxidases | Dynamic kinetic resolution of racemic 3-chloro-alanine. | Selective oxidation of the L-enantiomer, allowing for the isolation of the pure D-enantiomer. |

| Engineered Ligases | Directed incorporation of 3-chloro-D-alanine into a specific peptide sequence. | Tailored enzyme active sites can provide exquisite control over substrate specificity and stereochemistry. |

This chemoenzymatic strategy could prove particularly valuable for producing peptides where the precise orientation of the chloro-alkane side chain is critical for biological activity or for subsequent modification steps.

Advanced Applications in Bioconjugation and Click Chemistry

The chlorine atom on the β-carbon of this compound serves as a reactive handle for covalent modification, making it a valuable tool for bioconjugation. nih.govresearchgate.net Bioconjugation is the process of linking molecules, such as peptides, to other labels or biomolecules like proteins or nucleic acids. nih.govbiosyn.com The chloro- group is an electrophilic site that can react with nucleophiles, such as the thiol group of a cysteine residue or an amine group of a lysine (B10760008) residue, via nucleophilic substitution.

This reactivity opens up advanced applications in creating precisely modified biomolecules. For example, a peptide containing 3-chloro-D-alanine can be synthesized and then selectively reacted with a fluorescent dye, a drug molecule, or a targeting ligand. This site-specific modification is crucial for developing tools for diagnostics and targeted therapeutics.

While not a canonical "click" reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction of the chloro- group can be considered "click-like" or bioorthogonal if conditions are optimized for high selectivity and yield in a biological context. nih.gov The development of protocols that allow the chloro-alanine residue to react specifically with a desired partner molecule in the presence of other biological functional groups is an active area of research. nih.gov This could involve using soft nucleophiles under controlled pH to achieve chemoselectivity.

Table 2: Bioconjugation Strategies Utilizing 3-Chloro-D-Alanine

| Reaction Type | Nucleophilic Partner | Potential Application | Key Advantage |

|---|---|---|---|

| Thioether Formation | Thiol (e.g., Cysteine, Glutathione) | Site-specific protein labeling, Peptide cyclization | Forms a stable C-S bond under mild conditions. |

| Alkylation of Amines | Amine (e.g., Lysine, N-terminus) | Crosslinking of peptides, Attachment of probes | Can form stable C-N bonds. |

| Ester/Ether Formation | Carboxylate / Hydroxyl | Attachment to carrier molecules, Surface modification | Expands the range of possible conjugation partners. |

| Reaction with Azides | Azide (B81097) (requires specific conditions) | Potential for click-like ligation | Connects to the widely used azide functional group. lumiprobe.com |

These applications are critical for constructing complex architectures such as antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a linker that could incorporate 3-chloro-D-alanine.

Advancements in Automated Synthesis of Complex Peptides

The incorporation of non-standard amino acids like this compound into peptides using automated solid-phase peptide synthesis (SPPS) presents unique challenges. beilstein-journals.orgnih.gov The Fmoc/tBu strategy is the most commonly used method in automated synthesizers. beilstein-journals.org However, the presence of the reactive chloro- group can lead to side reactions under standard synthesis conditions. For instance, the basic conditions required for Fmoc-group removal (typically using piperidine) could potentially cause elimination of HCl to form a dehydroalanine (B155165) residue, or substitution of the chloride by the piperidine (B6355638) nucleophile. uci.eduiris-biotech.de

Advancements in automated SPPS are addressing these issues. Modern peptide synthesizers, including those equipped with microwave irradiation, allow for shorter reaction times and better temperature control, which can minimize side reactions. beilstein-journals.orgnih.gov Furthermore, the development of new coupling reagents and protocols is improving the efficiency of incorporating challenging residues. For example, using specialized activators like bis-(trichloromethyl)carbonate (BTC) for the in situ generation of Fmoc-amino acid chlorides has shown promise for difficult couplings. researchgate.net

Table 3: Challenges and Solutions in Automated Synthesis of Peptides Containing 3-Chloro-D-Alanine

| Challenge | Potential Side Reaction | Advancement / Solution |

|---|---|---|

| Fmoc Deprotection | Elimination of HCl to form dehydroalanine; Substitution by piperidine. | Use of milder bases (e.g., DBU in low concentration) or shorter deprotection times with microwave heating. nih.gov |

| Peptide Coupling | Slow or incomplete coupling due to steric hindrance. | Use of high-efficiency coupling reagents (e.g., HCTU, COMU); Microwave-assisted coupling to increase reaction rates. researchgate.net |

| Peptide Aggregation | Hydrophobic sequences containing the residue may aggregate, leading to poor synthesis outcomes. mblintl.com | Incorporation of solubilizing tags or use of specialized "difficult sequence" protocols. mblintl.com |

| Cleavage from Resin | Degradation of the chloro-alkane group by strong acids (e.g., TFA). | Optimization of cleavage cocktails with appropriate scavengers; Use of acid-labile resins allowing for milder cleavage conditions. uwec.edu |

Future research will focus on developing optimized, automated protocols specifically for peptides containing reactive halogenated amino acids, enabling the routine synthesis of complex and highly functionalized peptide molecules. chapman.edu

Development of Novel Protecting Group Strategies for Halogenated Amino Acids

The chemical reactivity of the chloro- group in 3-chloro-D-alanine necessitates a careful consideration of protecting group strategies during peptide synthesis. nih.govspringernature.com A key concept in complex chemical synthesis is orthogonality, where specific protecting groups can be removed under distinct conditions without affecting others. thieme-connect.de

For a peptide containing this compound, the Fmoc group is base-labile, and side-chain protecting groups (e.g., t-Butyl ethers, esters, and urethanes) on other amino acids are typically acid-labile. uwec.educreative-peptides.com The chloro- group itself is susceptible to nucleophilic attack and base-mediated elimination. This creates a potential compatibility issue.

Future directions in this area involve the design of novel protecting groups that offer enhanced orthogonality and compatibility with reactive side chains.

Alternative Nα-Protecting Groups: Research into Nα-protecting groups that can be removed under neutral conditions, for example, via enzymatic cleavage or photolysis, could prevent side reactions at the chloro-alanine residue caused by the basic conditions of Fmoc removal or the strongly acidic conditions of Boc removal. acs.org

Side-Chain Protection Orthogonality: When synthesizing peptides that contain 3-chloro-D-alanine alongside other nucleophilic residues like cysteine or lysine, it is crucial to use highly stable and orthogonal side-chain protecting groups for the latter. For instance, using an acid-labile trityl (Trt) group for cysteine and a base-stable Boc group for lysine (in an Fmoc synthesis) would be standard, but one must ensure no premature deprotection or intramolecular reaction with the chloro-alanine occurs. peptide.comnih.gov Developing more robust or specialized protecting groups that are completely inert to any conditions that might activate the C-Cl bond is a key goal.

Temporary Masking of the Chloro- Group: A more speculative but intriguing possibility is the development of a temporary protecting group for the chloro-alkane itself. Such a group would need to be installed on the 3-chloro-D-alanine side chain, remain stable throughout peptide synthesis, and then be removed selectively at the end to unmask the reactive handle for bioconjugation. This would represent a new tier of orthogonality in peptide chemistry.

Table 4: Orthogonal Protecting Groups and Their Relevance to Halogenated Amino Acid Synthesis

| Protecting Group Type | Removal Condition | Orthogonal To | Relevance / Future Direction |

|---|---|---|---|

| Fmoc (Nα-protection) | Mild Base (e.g., Piperidine) | Acid-labile groups (tBu, Boc, Trt) | Standard, but conditions may need optimization to prevent side reactions with the C-Cl bond. |

| Alloc (Nα- or side-chain) | Pd(0) catalyst | Acid, Base | Offers an alternative, non-acidic/basic deprotection scheme, increasing compatibility. sigmaaldrich.com |

| ivDde (Side-chain) | Hydrazine | Acid, Mild Base, Pd(0) | Allows selective deprotection of a side-chain amine for modification while the peptide is on resin, avoiding reactions with the chloro- group. sigmaaldrich.com |

| Photolabile Groups | UV Light | Acid, Base, Catalysts | Could provide a completely orthogonal method for Nα-deprotection, avoiding chemical reagents that might react with the chloro-alkane. |

The continuous evolution of protecting group chemistry will be essential to unlock the full potential of incorporating reactive building blocks like this compound into increasingly complex and functional peptide-based systems. springernature.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.